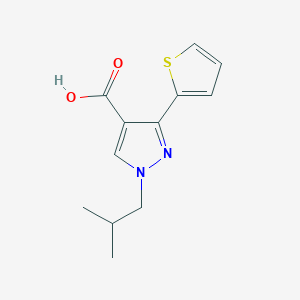

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 1H-pyrazole core substituted with an isobutyl group at position 1, a thiophen-2-yl moiety at position 3, and a carboxylic acid group at position 3. The carboxylic acid group offers hydrogen-bonding capability, critical for binding to enzymatic or receptor targets .

Properties

IUPAC Name |

1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-8(2)6-14-7-9(12(15)16)11(13-14)10-4-3-5-17-10/h3-5,7-8H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXSVQFNENRALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

General Synthetic Strategy

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrazole ring by condensation of hydrazine derivatives with appropriate β-dicarbonyl compounds or α,β-unsaturated carbonyl precursors.

- Step 2: Introduction of the thiophene substituent at the 3-position, often via using thiophene-2-carboxaldehyde or thiophene-2-acetyl derivatives as starting materials.

- Step 3: Functionalization at the 4-position to introduce the carboxylic acid group, commonly achieved by oxidation of an aldehyde or ester intermediate or by direct carboxylation.

Specific Synthetic Routes

Synthesis via Pyrazole-4-carbaldehyde Intermediate

One common approach begins with the synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde , which is then oxidized to the corresponding carboxylic acid.

- Starting materials : Thiophene-2-carboxaldehyde and isobutylhydrazine.

- Pyrazole ring formation : Condensation of isobutylhydrazine with thiophene-2-carboxaldehyde derivatives under acidic or neutral conditions forms the pyrazole ring bearing an aldehyde group at the 4-position.

- Oxidation step : The aldehyde group is oxidized to the carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or other mild oxidants to avoid ring degradation.

This method benefits from the availability of starting materials and relatively straightforward reaction conditions. The oxidation step must be carefully controlled to prevent over-oxidation or side reactions.

Direct Construction of Pyrazole-4-carboxylic Acid

Alternative routes involve direct synthesis of the pyrazole ring with a carboxylic acid substituent:

- Cyclocondensation of hydrazines with β-ketoesters : Isobutylhydrazine reacts with ethyl 3-oxo-3-(thiophen-2-yl)propanoate to form the pyrazole ring bearing an ester group at the 4-position.

- Hydrolysis of the ester : Subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid.

This route allows for better control of substitution and often provides higher yields of the acid directly, avoiding oxidation steps.

Purification Techniques

Purification is typically achieved by:

- Recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Chromatographic methods including silica gel column chromatography to separate impurities and unreacted starting materials.

- In industrial settings, continuous flow reactors and optimized purification protocols improve yield and purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Isobutylhydrazine + thiophene-2-carboxaldehyde, reflux in ethanol, acidic catalyst | 60-85 | Mild acidic conditions preferred |

| Oxidation of aldehyde to acid | KMnO4 or CrO3, aqueous medium, room temp to reflux | 70-90 | Controlled to avoid ring degradation |

| Ester hydrolysis (alternative) | NaOH or HCl, aqueous reflux | 80-95 | Converts ester to carboxylic acid |

| Purification | Recrystallization/chromatography | >95 purity | Ensures removal of side products |

Analysis of Preparation Methods

- Oxidation of aldehyde intermediate is a widely reported and practical method, allowing stepwise control but requiring careful monitoring to prevent over-oxidation.

- Direct ester hydrolysis route offers a more straightforward path to the acid but depends on availability of suitable β-ketoester precursors.

- The choice between routes depends on factors such as availability of starting materials, desired scale, and purity requirements.

- Use of continuous flow reactors enhances reaction control, safety, and scalability, especially for oxidation steps.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-4-carboxylic Acid Derivatives

- Key Observations: Isobutyl vs. Methyl/Cyanomethyl: The isobutyl group in the target compound increases steric bulk and lipophilicity compared to methyl or cyanomethyl analogs, which may enhance metabolic stability or tissue penetration . Thiophene vs. Aromatic Groups: Thiophen-2-yl at position 3 provides electron-rich aromaticity, favoring π-π interactions in enzyme binding pockets, as seen in docking studies of similar compounds . In contrast, Y-700’s 3-cyano-4-neophenyl group introduces strong electron-withdrawing effects, critical for its xanthine oxidase inhibition .

Electronic and Conjugation Properties

Thiophene-containing pyrazoles (e.g., the target compound and analogs) exhibit extended conjugation, enhancing charge transfer in optoelectronic applications. For example, thiophene-quinoxaline derivatives () show broad absorption spectra due to conjugated systems, suggesting that the thiophen-2-yl group in the target compound could similarly improve electronic properties .

In contrast, pyridine- or pyrazine-substituted analogs (e.g., 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid) introduce electron-deficient aromatic systems, which may alter redox behavior or binding specificity .

Biological Activity

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (IBTPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of IBTPCA's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

IBTPCA features a pyrazole core substituted with an isobutyl group and a thiophene ring, contributing to its unique electronic properties and biological activities. The molecular formula is , with a molecular weight of 248.35 g/mol.

Research indicates that IBTPCA may interact with various biological targets, particularly cannabinoid receptors. Preliminary studies suggest that it acts as an inverse agonist at the cannabinoid-1 receptor (CB1), which could have implications for treating conditions associated with the endocannabinoid system, such as pain and inflammation .

Anti-inflammatory Properties

IBTPCA has shown promise in anti-inflammatory assays. Compounds with similar structures have demonstrated significant anti-inflammatory activity, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, related pyrazole derivatives exhibited IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL in various assays .

Anticancer Activity

The anticancer potential of IBTPCA has also been explored. Some derivatives of pyrazole compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as p38 MAPK and VEGFR-2 .

Case Studies

- Cannabinoid Receptor Interaction : A study focused on the binding affinity of IBTPCA at the CB1 receptor revealed that it could potentially modulate pain perception and inflammation through this pathway.

- Anti-inflammatory Assays : In vitro tests demonstrated that IBTPCA significantly reduced pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent .

- Anticancer Efficacy : In a recent investigation, IBTPCA derivatives were tested against several cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis

The following table summarizes the biological activities of IBTPCA compared to related compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| IBTPCA | Pyrazole core with isobutyl and thiophene | Potential anti-inflammatory and anticancer |

| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole | Similar pyrazole core | Known for anti-inflammatory activity |

| 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole | Halogenated variant | Cannabinoid receptor activity |

| 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Substituted phenyl group | Anticancer properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves condensation of pyrazole precursors with thiophene derivatives under controlled conditions. For example, nucleophilic substitution or cyclization reactions may require anhydrous solvents (e.g., ethanol, DMSO), catalysts (e.g., triethylamine), and temperature regulation (60–100°C) to prevent side reactions .

- Key Parameters : Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization. Yields are sensitive to stoichiometric ratios of reagents and solvent polarity .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?

- Structural Characterization :

- NMR Spectroscopy : and NMR confirm regiochemistry of the pyrazole and thiophene moieties. Distinct peaks for carboxylic acid protons (~12–14 ppm) and thiophene aromatic protons (6.5–7.5 ppm) are diagnostic .

- IR Spectroscopy : Stretching vibrations for carboxylic acid (-COOH, ~2500–3300 cm) and C=S bonds (~600–700 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What solubility and stability properties are relevant for experimental handling?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid group. Adjusting pH (e.g., using NaOH) enhances aqueous solubility via salt formation .

- Stability : Stable at room temperature in inert atmospheres. Degrades under strong oxidizing agents or prolonged UV exposure, releasing CO and sulfur oxides .

Advanced Research Questions

Q. How does 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid interact with biological targets, and what assays quantify its activity?

- Mechanistic Insights : The pyrazole-thiophene scaffold may inhibit enzymes (e.g., kinases) via hydrogen bonding with catalytic residues. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .

- Assays :

- Enzyme Inhibition : IC values are determined using fluorometric or colorimetric assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular Uptake : Radiolabeled analogs or fluorescent tagging (e.g., FITC conjugation) track intracellular localization .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

- Case Study : Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl) or tautomerism in the pyrazole ring. Standardizing solvent systems and temperature during analysis minimizes variability .

- Bioactivity Validation : Replicate assays with positive/negative controls (e.g., known kinase inhibitors) and orthogonal methods (e.g., SPR vs. ELISA) confirm target specificity .

Q. How can computational methods guide the optimization of this compound’s pharmacological profile?

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis identifies critical substituents (e.g., isobutyl chain length) influencing logP and bioavailability .

- ADMET Prediction : Tools like SwissADME predict absorption, metabolism, and toxicity. For example, the carboxylic acid group may reduce blood-brain barrier permeability but improve renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.